3-[(4-methoxyphenyl)methyl]-N-[2-(4-methylphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound belongs to the tetrahydroquinazoline carboxamide class, characterized by a fused bicyclic quinazoline core with a carboxamide substituent at position 5. Key structural features include:
- Position 3 substitution: A 4-methoxyphenylmethyl group, introducing electron-donating methoxy functionality.
- N-side chain: A phenethyl group with a 4-methylphenyl moiety, enhancing lipophilicity and steric bulk .
The 7-carboxamide group is critical for intermolecular interactions, such as hydrogen bonding with biological targets. The methoxy group at the para position of the phenyl ring may improve solubility compared to non-polar substituents, while the methylphenylethyl chain influences pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-N-[2-(4-methylphenyl)ethyl]-2,4-dioxo-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-17-3-5-18(6-4-17)13-14-27-24(30)20-9-12-22-23(15-20)28-26(32)29(25(22)31)16-19-7-10-21(33-2)11-8-19/h3-12,15H,13-14,16H2,1-2H3,(H,27,30)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKMRVGDIMOUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-methoxyphenyl)methyl]-N-[2-(4-methylphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS Number: 892292-61-4) is a synthetic derivative belonging to the class of quinazoline compounds. Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Research indicates that quinazoline derivatives often exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many quinazolines act as inhibitors of specific enzymes involved in cell signaling pathways.
- Antioxidant Activity : Some studies suggest that these compounds exhibit significant antioxidant properties by scavenging free radicals.
- Cell Cycle Modulation : Quinazolines can induce cell cycle arrest in cancer cells, promoting apoptosis.
Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated several quinazoline derivatives and found that compounds similar to the one demonstrated potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of key signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
In vitro assays have shown that this compound exhibits antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics like ciprofloxacin and ketoconazole. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .
Case Studies
- Study on Antioxidant Activity : A recent investigation evaluated the antioxidant potential using DPPH radical scavenging assays. The compound showed significant radical scavenging activity with an IC50 value lower than that of standard antioxidants like ascorbic acid .
- Cell Proliferation Assays : In a study assessing the effects on human cancer cell lines (e.g., MCF-7 for breast cancer), the compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP proteins. This suggests a promising role in cancer therapy .
Data Table: Biological Activities Summary
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 397.5 g/mol. The structure features a tetrahydroquinazoline core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The tetrahydroquinazoline scaffold has been associated with various mechanisms of action against cancer cells, including:
- Inhibition of cell proliferation : Research indicates that this compound can inhibit the growth of specific cancer cell lines.
- Induction of apoptosis : Mechanistic studies suggest that it induces programmed cell death in malignant cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinazoline exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory pathways. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Research Findings : In vitro experiments revealed that the compound reduced the expression of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Neuroprotective Effects
Studies have indicated that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's.
- Mechanism : It appears to reduce oxidative stress and inhibit neuroinflammation.
Case Study : An experimental model demonstrated that administration of the compound improved cognitive function and reduced amyloid-beta plaque accumulation in mice .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Potential in Drug Development
Due to its diverse biological activities, this compound serves as a lead structure for developing new therapeutic agents targeting cancer, inflammation, and neurodegenerative diseases.
Comparison with Similar Compounds
Electronic Effects
Solubility and Lipophilicity
Bioactivity and Target Selectivity
- The phenethyl side chain in the target compound may enhance selectivity for hydrophobic binding pockets, as seen in kinase inhibitors. Conversely, the chlorobenzyl group in and could confer affinity for targets requiring halogen bonding, such as proteases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
